molecular formula C6H12N2O4 B093248 2,5-Diaminohexanedioic acid CAS No. 1069-33-6

2,5-Diaminohexanedioic acid

Cat. No.: B093248
CAS No.: 1069-33-6
M. Wt: 176.17 g/mol
InChI Key: KLNKMGPJWOMQTJ-UHFFFAOYSA-N
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Description

2,5-Diaminohexanedioic acid, also known as 2,5-diaminoadipic acid, is an organic compound with the molecular formula C6H12N2O4. It is a derivative of hexanedioic acid, where two amino groups are substituted at the 2nd and 5th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diaminohexanedioic acid can be synthesized through several methods. One common approach involves the reaction of hexanedioic acid with ammonia under specific conditions to introduce the amino groups at the desired positions. Another method includes the catalytic hydrogenation of 2,5-dinitrohexanedioic acid, which results in the reduction of nitro groups to amino groups .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using specialized catalysts and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diaminohexanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Diaminohexanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-diaminohexanedioic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. This compound can modulate metabolic pathways by acting as a substrate or inhibitor for certain enzymes .

Comparison with Similar Compounds

Uniqueness: 2,5-Diaminohexanedioic acid is unique due to its specific positioning of amino groups, which imparts distinct chemical and biological properties. This positioning allows for unique interactions with enzymes and receptors, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,5-diaminohexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNKMGPJWOMQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325428
Record name 2,5-diaminohexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1069-33-6
Record name NSC506572
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506572
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-diaminohexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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